HC Blue no. 2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water, ethanol, methanol and acetone

Synonyms

Canonical SMILES

Hair Dyeing

Field: Cosmetology

Method: The dye is applied topically to the hair.

Results: Studies indicate that percutaneous penetration occurs with hair dye use, with less absorbed in hairdressers.

Redox Indicator

Field: Electrochemistry

Application: HC Blue no.

Results: The results would depend on the specific experiment.

Protein Staining

Field: Biochemistry

Method: In gel electrophoresis, proteins are separated based on their size and charge.

Results: The dye binds to proteins, allowing them to be seen and measured.

Potential Therapeutic Agent

Field: Pharmacology

Application: HC Blue no. .

Method: The specifics of the method would depend on the particular study, but generally, the dye would be administered to a model organism and its effects would be observed

Diazo Solution

Field: Printing and Photography

Application: HC Blue no. Diazo papers are used as a blank for printing as well as for developing blueprints.

Raw Material for Pharmaceuticals and Dyes

Field: Pharmaceutical and Dye Manufacturing

Method: The specifics of the method would depend on the particular pharmaceutical or dye being produced.

Results: The results would depend on the specific product being manufactured.

Food Dye

Field: Food Industry

Results: The results would depend on the specific food product.

Cosmetics

Field: Cosmetics

Results: In addition to providing color, studies have shown that HC Blue no.

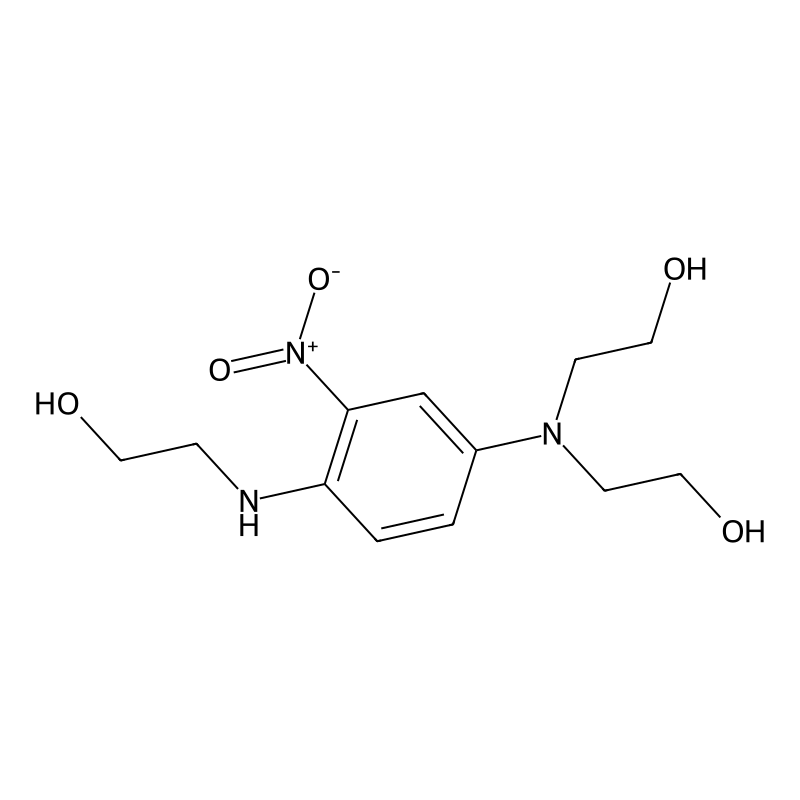

HC Blue No. 2, also known as 2,2'-((4-((2-hydroxyethyl)amino)-3-nitrophenyl)imino)bis(ethanol), is a synthetic organic compound primarily used as a dye in semi-permanent hair coloring products. It is characterized by its dark blue to dark brown microcrystalline appearance and has a molecular formula of C₁₂H₁₉N₃O₅, with a molecular weight of 285 g/mol. The compound is soluble in water, ethanol, methanol, and acetone, and has a melting point ranging from 93 to 104 °C depending on its purity .

As mentioned earlier, HC Blue No. 2 acts as a direct dye in hair coloring. It deposits onto the hair shaft through physical interactions without any chemical reactions involved []. The color observed is due to the molecule's ability to absorb specific wavelengths of light, reflecting the blue color we perceive.

The commercial production of HC Blue No. 2 typically follows these steps:

- Formation of Intermediate: React 4-fluoro-3-nitrobenzenamine with ethylene oxide to form 2,2-[(4-fluoro-3-nitrophenyl)imino]bis(ethanol).

- Final Synthesis: React the intermediate with monoethanolamine to yield HC Blue No. 2.

- Alternative Method: A technical grade can be produced by reacting 2-nitro-para-phenylenediamine with ethylene oxide or 2-chloroethanol .

HC Blue No. 2 is predominantly used in semi-permanent hair dyes, where it contributes to the coloration process by adhering to the hair surface. The typical concentration of HC Blue No. 2 in these formulations ranges from 1.6% to 2% . Its application is generally safe, as studies have shown no significant irritation or sensitization reactions when used according to guidelines .

Several compounds share structural similarities or functional characteristics with HC Blue No. 2:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| HC Blue No. 1 | Similar amine and nitro groups | Used primarily as a hair dye; different color shade |

| Direct Black 22 | Nitrated aromatic amine | Used in textile dyeing; different application area |

| Basic Blue 7 | Aromatic amine structure | Commonly used as a biological stain |

| N,N-Diethyl-p-phenylenediamine | Similar amine functionality | Used in various dye applications; different reactivity |

HC Blue No. 2's uniqueness lies in its specific use in semi-permanent hair dyes and its distinct chemical structure that affects its biological activity and safety profile compared to other similar compounds.

Physical Description

Color/Form

XLogP3

LogP

Log P= 1.7

Melting Point

95.5 °C

93-98 °C (98% pure)

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 110 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 109 of 110 companies with hazard statement code(s):;

H315 (61.47%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (40.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (61.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (60.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

The technical grade is produced by reaction of 2-nitro-p-phenylenediamine with ethylene oxide or 2-chloroethanol.